Methyl 5-methyl-2-propoxybenzoate

Description

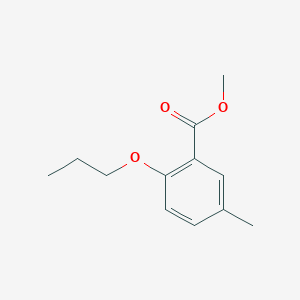

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 5-methyl-2-propoxybenzoate |

InChI |

InChI=1S/C12H16O3/c1-4-7-15-11-6-5-9(2)8-10(11)12(13)14-3/h5-6,8H,4,7H2,1-3H3 |

InChI Key |

HTWFMPSDHRHZRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)C(=O)OC |

Origin of Product |

United States |

Synthetic Routes and Methodologies for Methyl 5 Methyl 2 Propoxybenzoate

Direct Esterification and Transesterification Strategies for Benzoate (B1203000) Core Formation

The formation of the methyl ester group is a critical step in the synthesis of Methyl 5-methyl-2-propoxybenzoate. This is typically achieved through direct esterification of the corresponding carboxylic acid or via transesterification from another ester.

Catalytic and Non-Catalytic Approaches to Esterification

Direct esterification, often referred to as Fischer esterification, is a widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of synthesizing this compound, a common precursor is 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid).

One documented approach involves the refluxing of p-cresotinic acid with an excess of an alcohol, such as ethanol (B145695), and a catalytic amount of a strong mineral acid like concentrated sulfuric acid. nih.govnist.gov The excess alcohol serves to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. tcu.edu The reaction proceeds by protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

While acid catalysis is prevalent, non-catalytic esterification is generally not feasible under practical laboratory conditions due to the low reactivity of carboxylic acids with alcohols.

Table 1: Representative Catalytic Esterification for a Precursor of this compound

| Reactant 1 | Reactant 2 | Catalyst | Reaction Conditions | Product | Yield | Reference |

| p-Cresotinic acid | Absolute ethanol | Concentrated H₂SO₄ | Reflux for 8 hours | Ethyl 2-hydroxy-5-methylbenzoate | 70% | nih.govnist.gov |

Advanced Transesterification Methods with Alcohol Exchange

Transesterification is another powerful strategy for synthesizing esters, involving the conversion of one ester into another by reaction with an alcohol. This method can be catalyzed by either acids or bases. conicet.gov.arresearchgate.net For instance, if an ethyl ester of the benzoic acid core has been synthesized, it can be converted to the desired methyl ester by reacting it with methanol (B129727) in the presence of a suitable catalyst.

Base-catalyzed transesterification, often employing catalysts like sodium methoxide (B1231860), is typically faster and proceeds under milder conditions than acid-catalyzed reactions. conicet.gov.ar The mechanism involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the ethyl ester, leading to a tetrahedral intermediate which then collapses to form the methyl ester and an ethoxide ion.

Advanced methods can include the use of heterogeneous catalysts to simplify product purification. researchgate.net For example, solid acid catalysts or immobilized enzymes can be employed to facilitate the alcohol exchange. researchgate.net

Etherification Methodologies for the 2-Propoxy Moiety Introduction

The introduction of the 2-propoxy group onto the aromatic ring is a key step that transforms the phenolic precursor into the target ether. This is typically accomplished through etherification reactions.

Classical Williamson Ether Synthesis and its Modern Variants

The Williamson ether synthesis is a cornerstone of ether formation and is directly applicable to the synthesis of this compound. masterorganicchemistry.combyjus.comwikipedia.org This S_N2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.combyjus.comwikipedia.org In a documented synthesis of a closely related compound, the ethyl ester of p-cresotinic acid is first converted to its corresponding sodium salt (an alkoxide) using a base like sodium ethoxide. nih.gov This alkoxide then reacts with propyl iodide, where the alkoxide acts as the nucleophile and displaces the iodide ion from the propyl group to form the ether linkage. nih.gov

The success of the Williamson synthesis relies on the use of a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.combyjus.com Modern variants of this reaction may utilize phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases or employ milder bases and alternative leaving groups to enhance efficiency and substrate scope. libretexts.org

Table 2: Williamson Ether Synthesis for the Introduction of a Propoxy Group

| Substrate | Reagent 1 | Reagent 2 | Solvent | Reaction Conditions | Product | Reference |

| Ethyl 2-hydroxy-5-methylbenzoate | Sodium ethoxide | Propyl iodide | Absolute ethanol | Reflux until no longer alkaline | Ethyl 2-propoxy-5-methylbenzoate | nih.gov |

Alkylation Reactions of Phenolic Precursors

The propylation step in the synthesis of this compound is a prime example of the alkylation of a phenolic precursor. The phenolic hydroxyl group of a starting material like ethyl 2-hydroxy-5-methylbenzoate is deprotonated by a base to form a more nucleophilic phenoxide ion. nih.gov This phenoxide then undergoes nucleophilic attack on an alkylating agent, such as propyl iodide, to form the ether. nih.gov The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent alkylation. In the described synthesis, sodium ethoxide in ethanol is utilized for this purpose. nih.gov

Regioselective Methylation of the Aromatic Ring at Position 5

The substitution pattern of the aromatic ring is a defining feature of this compound. The presence of the methyl group at position 5 relative to the carboxylate group is established early in the synthetic sequence through the choice of the starting material.

The synthesis typically commences with p-cresotinic acid, which is 2-hydroxy-5-methylbenzoic acid. nih.govnist.gov This precursor already contains the methyl group at the desired position. The regiochemistry is therefore a consequence of the synthesis of p-cresotinic acid itself.

A common industrial preparation of p-cresotinic acid involves the Kolbe-Schmitt reaction, specifically the carbonation of p-cresol (B1678582). nih.govnist.gov In this process, dry potassium p-cresoxide is heated under pressure with carbon dioxide. nih.gov The hydroxyl group of p-cresol directs the carboxylation primarily to the ortho position, resulting in the formation of 2-hydroxy-5-methylbenzoic acid. This method ensures the regioselective placement of the carboxyl group, and consequently, the final ester and ether functionalities, in relation to the pre-existing methyl group.

Therefore, the regioselective methylation at position 5 is not a distinct step in the later stages of the synthesis of this compound, but rather a predetermined feature of the starting material, which is synthesized with high regioselectivity.

Convergent and Divergent Synthetic Approaches to the Compound

The synthesis of this compound can be analyzed through the lens of convergent and divergent strategies.

A linear synthesis , as documented in the literature, involves the sequential modification of a single starting material, p-cresotinic acid. nist.govnih.gov This is a straightforward, step-by-step approach.

Conversely, a divergent synthesis could be employed to generate a library of related compounds from a single, common intermediate. Starting with the versatile precursor 2-hydroxy-5-methylbenzoic acid, one could "diverge" by reacting it with a variety of alcohols (methanol, ethanol, propanol) to create different esters. Alternatively, after an initial esterification with methanol to produce Methyl 2-hydroxy-5-methylbenzoate, a range of alkyl halides could be used in the etherification step to generate a series of ethers (methoxy, ethoxy, propoxy), including the target compound. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to make the synthesis of compounds like this compound more environmentally benign by minimizing waste, reducing energy consumption, and using safer chemicals. researchgate.net Key areas of improvement include the use of alternative reaction media and more energy-efficient protocols.

Traditional esterification and etherification reactions often use volatile organic solvents that contribute to pollution. skpharmteco.com Green chemistry seeks to eliminate or replace these solvents.

Solvent-free phase transfer catalysis (PTC) is a proven green methodology for synthesizing aromatic esters. nih.govresearchgate.net In this technique, the reaction between a carboxylate salt and an alkyl halide can be performed without a solvent, using a PTC catalyst like Aliquat 336 to facilitate the reaction between the solid and liquid phases. researchgate.net This method often results in higher yields and shorter reaction times compared to classical solvent-based systems. researchgate.net

Reactions on solid mineral supports like alumina (B75360) or silica (B1680970) are another solvent-free option. researchgate.net The reactants are adsorbed onto the surface of the support, where the reaction takes place, often with enhanced reactivity. For esterification, solid acid catalysts are a particularly promising green alternative. Reusable catalysts, such as a zirconium-titanium solid acid, have been successfully used for the synthesis of methyl benzoates. mdpi.com These catalysts prevent the formation of acidic wastewater associated with traditional catalysts like sulfuric acid and can be recovered and reused multiple times. mdpi.com

| Parameter | Traditional Method (in Chloroform) | Solvent-Free PTC Method |

|---|---|---|

| Reaction | Potassium Benzoate + n-Octyl Bromide | Potassium Benzoate + n-Octyl Bromide |

| Solvent | Chloroform | None |

| Catalyst | Crown Ether | Aliquat (2%) |

| Temperature | 85°C | 85°C |

| Time | 40 hours | 2 hours |

| Yield | 58% | 95% |

This table is based on data for a representative esterification reaction to illustrate the advantages of solvent-free PTC. researchgate.net

Reducing energy consumption is a core principle of green chemistry. This can be achieved through catalyst optimization and the use of alternative energy sources.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ijrpr.com For the synthesis of aromatic esters, microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.govresearchgate.net The direct and efficient heating of the reaction mixture by microwaves avoids the energy waste associated with heating a large oil bath. researchgate.net

The development of highly efficient catalysts also contributes to energy efficiency. For example, novel bimetallic catalysts have been developed for ester-producing reactions that operate under milder conditions. labmanager.com Similarly, the use of solid acid catalysts, such as the Zr/Ti catalyst mentioned previously, not only reduces waste but can also lower the activation energy of the reaction, allowing it to proceed at lower temperatures and saving energy. mdpi.com

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reactants | Salicylic Acid + 2-Ethyl Hexanol | Salicylic Acid + 2-Ethyl Hexanol |

| Catalyst | p-Toluenesulfonic Acid | p-Toluenesulfonic Acid |

| Power/Temp | Reflux | 540 W |

| Time | Several hours (typical) | 20 minutes |

| Yield | Good | 86.76% |

This table is based on data for the synthesis of 2-ethylhexyl salicylate, a structurally related aromatic ester. researchgate.net

Chemical Reactivity and Transformation Pathways of Methyl 5 Methyl 2 Propoxybenzoate

Hydrolysis and Saponification Kinetics of the Ester Linkage

The ester group is a primary site of reactivity in Methyl 5-methyl-2-propoxybenzoate, susceptible to cleavage through hydrolysis and saponification. These reactions involve the nucleophilic attack at the carbonyl carbon of the ester.

Hydrolysis typically occurs under acidic or neutral conditions, often requiring elevated temperatures to proceed at a practical rate. The reaction of esters with water, particularly at high temperatures (200–300 °C), can lead to the formation of the corresponding carboxylic acid and alcohol. rsc.org For this compound, hydrolysis would yield 2-propoxy-5-methylbenzoic acid and methanol (B129727). The reaction is generally slow due to the low solubility of the ester in water, but high-temperature water can enhance reactivity.

Saponification , the hydrolysis of an ester under basic conditions, is a more rapid and generally irreversible process. masterorganicchemistry.com The reaction is initiated by the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the methoxide (B1231860) ion and forming 2-propoxy-5-methylbenzoic acid, which is immediately deprotonated by the base to form the corresponding carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. A study on the synthesis of 2-propoxy-5-methylbenzoic acid utilized the saponification of the corresponding ethyl ester by refluxing with 10% potassium hydroxide in 50% ethanol (B145695) for 8 hours, demonstrating the feasibility of this transformation within the parent system. nih.gov High-temperature (200-300 °C) saponification using dilute aqueous KOH has been shown to be highly effective for various methyl benzoates, achieving quantitative conversion in as little as 30 minutes. rsc.org

| Reaction | Conditions | Products | Notes |

| Hydrolysis | High-Temperature Water (HT-H2O), 200-300 °C | 2-propoxy-5-methylbenzoic acid, Methanol | Reaction rates are often slow due to low solubility but are promoted by the increased dissociation constant of water at high temperatures. |

| Saponification | Aqueous NaOH or KOH, Heat | Sodium or Potassium 2-propoxy-5-methylbenzoate, Methanol | An essentially irreversible process as the final carboxylate is resonance-stabilized and resistant to further nucleophilic attack. masterorganicchemistry.com The free acid is obtained after acidic workup. |

Electrophilic Aromatic Substitution (EAS) on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound is another key site for chemical transformation, specifically through electrophilic aromatic substitution (EAS). In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.comuomustansiriyah.edu.iq

The position of substitution on the benzene ring is determined by the directing effects of the substituents already present: the methyl (-CH₃) group, the propoxy (-OCH₂CH₂CH₃) group, and the methyl ester (-COOCH₃) group. libretexts.orgmsu.edu

Propoxy Group (-OR): This is a strongly activating, ortho, para-directing group. The oxygen atom donates electron density to the ring via resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. byjus.com

Methyl Group (-R): This is a weakly activating, ortho, para-directing group. It donates electron density through an inductive effect and hyperconjugation. msu.edu

Methyl Ester Group (-COOR): This is a deactivating, meta-directing group. The carbonyl group is strongly electron-withdrawing via resonance, which destabilizes the carbocation intermediate, particularly when the attack is at the ortho or para positions. aiinmr.comumkc.edu

In this compound, the positions on the ring are C3, C4, and C6.

The C2 position holds the propoxy group.

The C5 position holds the methyl group.

The C1 position holds the ester group.

The directing effects of the substituents are combined:

The powerful ortho, para-directing propoxy group at C2 strongly activates the C3 (ortho) and C6 (ortho) positions. The para position (C5) is already occupied by the methyl group.

The methyl group at C5 activates its ortho positions (C4 and C6).

The ester group at C1 deactivates the ring and directs incoming electrophiles to its meta positions (C3 and C5). Since C5 is blocked, it primarily directs to C3.

Nitration: The nitration of aromatic rings is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. uomustansiriyah.edu.iqumkc.edu Based on the directing effects discussed, the nitration of this compound would be expected to yield a mixture of Methyl 3-nitro-5-methyl-2-propoxybenzoate and Methyl 6-nitro-5-methyl-2-propoxybenzoate. The reaction is analogous to the nitration of methyl benzoate, which yields primarily the meta-substituted product due to the deactivating nature of the ester group. aiinmr.comrsc.org However, the presence of the strongly activating propoxy group in the target molecule will facilitate the reaction and direct the substitution.

Halogenation: Halogenation (e.g., bromination or chlorination) of the aromatic ring requires a Lewis acid catalyst such as FeBr₃ or AlCl₃. libretexts.org The catalyst polarizes the halogen molecule, creating a strong electrophile. For this compound, this reaction would also be directed by the activating propoxy group to the C3 and C6 positions, yielding a mixture of the corresponding 3-halo and 6-halo derivatives. A related compound, methyl 5-acetyl-2-propoxybenzoate, has been shown to undergo bromination, indicating the feasibility of this reaction on a similarly substituted ring system. nih.gov

Sulfonation: Sulfonation involves reacting the aromatic compound with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). uomustansiriyah.edu.iq The electrophile is SO₃. This reaction is reversible. For this compound, sulfonation would introduce a sulfonic acid group (-SO₃H) at the C3 or C6 position.

| Reaction | Reagents | Expected Major Products |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitro-5-methyl-2-propoxybenzoate and Methyl 6-nitro-5-methyl-2-propoxybenzoate |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Methyl 3-bromo-5-methyl-2-propoxybenzoate and Methyl 6-bromo-5-methyl-2-propoxybenzoate |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | Methyl 3-sulfo-5-methyl-2-propoxybenzoate and Methyl 6-sulfo-5-methyl-2-propoxybenzoate |

The reactivity of this compound is primarily dictated by the ester carbonyl group, the aromatic ring, and the aliphatic propoxy and methyl substituents. The electron-donating nature of the propoxy and methyl groups influences the reactivity of the aromatic ring and the carbonyl group.

Reduction Chemistry of the Ester Carbonyl Group

The ester functional group in this compound can be selectively reduced to the corresponding primary alcohol, (5-methyl-2-propoxyphenyl)methanol. This transformation can be achieved through various established methods, including the Bouveault-Blanc reduction and the use of complex metal hydrides.

Bouveault-Blanc Reduction: This classical method utilizes metallic sodium in an alcohol solvent, such as ethanol, to reduce esters to primary alcohols. alfa-chemistry.comslideshare.net It offers a cost-effective alternative to hydride reductions, particularly on an industrial scale. alfa-chemistry.comorganic-chemistry.org The reaction proceeds via a single electron transfer mechanism from sodium to the ester's carbonyl group. organic-chemistry.org For this compound, this reduction would yield (5-methyl-2-propoxyphenyl)methanol. While effective, the reaction conditions are vigorous and can pose safety risks. slideshare.net Modern variations using sodium dispersed on an inert support like silica (B1680970) gel offer a safer alternative with excellent yields under milder conditions. organic-chemistry.org

Complex Metal Hydride Reductions: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. libretexts.org Due to its high reactivity, it readily reduces the ester group of this compound to (5-methyl-2-propoxyphenyl)methanol. libretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com Unlike LiAlH₄, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is typically not reactive enough to reduce esters under standard conditions, making it useful for selectively reducing aldehydes or ketones in the presence of an ester. iwu.edu Therefore, LiAlH₄ would be the reagent of choice for this complete reduction. The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to neutralize the intermediate alkoxide. libretexts.org

Table 1: Selective Reduction of this compound to an Alcohol

| Reagent/Method | Product | Key Features |

|---|---|---|

| Bouveault-Blanc (Na/EtOH) | (5-methyl-2-propoxyphenyl)methanol | Cost-effective; avoids transition metals; vigorous conditions. alfa-chemistry.comslideshare.net |

| Lithium Aluminum Hydride (LiAlH₄) | (5-methyl-2-propoxyphenyl)methanol | High reactivity and yield; requires anhydrous conditions. libretexts.org |

Partial Reductions to Aldehydes

The partial reduction of an ester to an aldehyde is a more challenging transformation as aldehydes are more reactive than esters towards most reducing agents. Stopping the reduction at the aldehyde stage requires carefully chosen reagents and controlled reaction conditions. While some older methods like the Bouveault-Blanc reduction have been reported to yield aldehydes, this is often not selective. allaboutchemistry.net More modern reagents, such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures, are commonly used for the partial reduction of esters to aldehydes. By using one equivalent of DIBAL-H at temperatures like -78 °C, the reaction can be stopped at the aldehyde stage after the formation of a stable tetrahedral intermediate, which collapses to the aldehyde upon workup. Applying this to this compound would be expected to yield 5-methyl-2-propoxybenzaldehyde.

Acyl Group Substitution and Related Carbonyl Transformations

The ester group of this compound is susceptible to nucleophilic acyl substitution. libretexts.orglibretexts.org In these reactions, the methoxy (B1213986) group (-OCH₃) acts as a leaving group and is replaced by a nucleophile. libretexts.org This proceeds through a characteristic two-step addition-elimination mechanism involving a tetrahedral intermediate. libretexts.org

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, will hydrolyze the ester to produce 5-methyl-2-propoxybenzoic acid and methanol. nih.govnih.gov

Transesterification: Reacting this compound with another alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group. For example, reaction with ethanol would yield Ethyl 5-methyl-2-propoxybenzoate and methanol.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide, 5-methyl-2-propoxybenzamide. This reaction is generally slower than hydrolysis or transesterification.

Table 2: Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reaction Type | Product |

|---|---|---|

| Water (H₂O) | Hydrolysis | 5-methyl-2-propoxybenzoic acid |

| Ethanol (CH₃CH₂OH) | Transesterification | Ethyl 5-methyl-2-propoxybenzoate |

| Ammonia (NH₃) | Aminolysis | 5-methyl-2-propoxybenzamide |

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that react with esters to produce tertiary alcohols. libretexts.org The reaction involves the addition of two equivalents of the organometallic reagent. masterorganicchemistry.com

The mechanism involves:

Nucleophilic attack of the first equivalent of the organometallic reagent on the ester carbonyl carbon to form a tetrahedral intermediate. udel.edu

This intermediate is unstable and collapses, eliminating the methoxide ion (-OCH₃) to form a ketone intermediate. masterorganicchemistry.com

The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent. masterorganicchemistry.comyoutube.com

This second nucleophilic attack results in a tertiary alkoxide, which upon acidic workup, yields the final tertiary alcohol product. udel.edu

For example, reacting this compound with two equivalents of methylmagnesium bromide (CH₃MgBr) would produce 2-(5-methyl-2-propoxyphenyl)propan-2-ol. Organolithium reagents react in a similar fashion. wikipedia.org It is generally not possible to isolate the ketone intermediate under these reaction conditions. udel.edu

Radical Reactions Involving the Aromatic or Aliphatic Sections

While the primary reactivity of this compound is centered on the ester group, the aliphatic portions of the molecule can undergo radical reactions. The benzylic protons of the 5-methyl group are susceptible to radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would likely lead to the selective bromination of the methyl group to yield Methyl 5-(bromomethyl)-2-propoxybenzoate. Similarly, the propoxy group has methylene (B1212753) protons that could potentially undergo radical substitution, although the benzylic position is generally more reactive. There is evidence in the literature of radical bromination on related structures, such as the synthesis of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate from Methyl 5-acetyl-2-propoxybenzoate, indicating the feasibility of radical reactions on such substituted benzoates. nih.govnih.gov

Advanced Mechanistic Investigations of Key Transformations

The transformations of this compound are governed by well-established reaction mechanisms.

Complex Metal Hydride Reduction: The reduction with LiAlH₄ begins with the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The aluminum hydride species can coordinate to the carbonyl oxygen, activating it towards attack. A second hydride transfer results in the displacement of the methoxy group. The resulting aldehyde is then rapidly reduced by another hydride equivalent to the final alkoxide, which is protonated during workup.

Nucleophilic Acyl Substitution: The key mechanistic feature is the formation of a tetrahedral intermediate following the nucleophilic attack on the carbonyl carbon. libretexts.org The fate of this intermediate determines the reaction product. In the case of acyl substitution, the intermediate collapses by reforming the C=O double bond and expelling the most stable leaving group, which is the methoxide ion in this case. libretexts.org

Grignard Reaction: The mechanism highlights the difference in reactivity between esters and ketones. masterorganicchemistry.com After the first addition of the Grignard reagent and subsequent elimination of the methoxide to form a ketone, the ketone is immediately attacked by a second Grignard molecule. udel.eduyoutube.com This is because ketones are generally more electrophilic and reactive towards nucleophiles than esters. The stability of the final tertiary alkoxide drives the reaction to completion.

Synthesis and Exploration of Derivatives and Analogues of Methyl 5 Methyl 2 Propoxybenzoate

Structural Modifications at the Methyl Ester Position

The ester functional group is a key site for chemical derivatization, enabling the introduction of various new functionalities. Such changes can significantly impact the molecule's polarity, size, and hydrogen-bonding characteristics.

Synthesis of Homologues and Analogues with Varied Ester Groups

The methyl ester of methyl 5-methyl-2-propoxybenzoate can be converted to other esters via transesterification. This process involves reacting the original ester with a different alcohol in the presence of an acid or base catalyst. mdpi.com By altering the alcohol used, a range of homologous and analogous esters can be created. For example, using ethanol (B145695) produces the ethyl ester, while larger alcohols like butanol can introduce bulkier ester groups. A study detailed the synthesis of ethyl 2-hydroxy-5-methylbenzoate by refluxing p-cresotinic acid with absolute ethanol and a sulfuric acid catalyst. nih.gov This ethyl ester is a direct precursor to forming the propoxy derivative. These modifications can alter the compound's solubility and reactivity.

| Parent Compound | Reagent (Alcohol) | Resulting Ester |

| This compound | Ethanol | Ethyl 5-methyl-2-propoxybenzoate |

| This compound | Propanol | Propyl 5-methyl-2-propoxybenzoate |

| This compound | Isopropanol | Isopropyl 5-methyl-2-propoxybenzoate |

| This compound | Butanol | Butyl 5-methyl-2-propoxybenzoate |

Amidation and Hydrazide Formation

The methyl ester can also be transformed into amides and hydrazides. Amidation is achieved by reacting the ester with an amine, often requiring heat or a catalyst. researchgate.net The resulting amides introduce a nitrogen atom, enabling hydrogen bond donation and altering the molecule's intermolecular forces. researchgate.net Similarly, reacting the ester with hydrazine (B178648) forms a hydrazide, a functional group known for its use as a precursor in the synthesis of various heterocyclic compounds. nih.gov The synthesis of hydrazones from hydrazides is a known route to creating compounds with a wide range of biological activities. nih.gov

| Starting Material | Reagent | Product |

| This compound | Ammonia (B1221849) | 5-methyl-2-propoxybenzamide |

| This compound | Methylamine | N-methyl-5-methyl-2-propoxybenzamide |

| This compound | Hydrazine | 5-methyl-2-propoxybenzohydrazide |

Variation of the Propoxy Chain and Ether Analogues

The 2-propoxy group is another important site for modification, affecting the compound's lipophilicity and steric properties.

Homologous Alkoxy Chains and Branched Isomers

Analogues with different alkoxy chains can be synthesized by starting with the corresponding 2-alkoxy-5-methylbenzoic acid and then performing esterification. This allows for the introduction of shorter chains like methoxy (B1213986) and ethoxy, or longer chains such as butoxy and pentoxy. Branched isomers like isopropoxy or sec-butoxy can also be incorporated to study the effects of steric hindrance. The synthesis of these precursors often involves the Williamson ether synthesis, where 2-hydroxy-5-methylbenzoic acid is deprotonated and reacted with an alkyl halide. A reported synthesis of 2-propoxy-5-methylbenzoic acid started from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid), which was first esterified to its ethyl ester and then propylated using propyl iodide. nih.govnist.gov

Replacement of Oxygen with Other Heteroatoms

The ether oxygen can be substituted with other heteroatoms like sulfur or nitrogen to create thioether and amine analogues. The synthesis of a thioether analogue, such as methyl 5-methyl-2-(propylthio)benzoate, would involve reacting a precursor like methyl 2-halo-5-methylbenzoate with propanethiol. These thioethers introduce a sulfur atom, which can change the electronic properties and coordinating abilities of the molecule.

Substitution Pattern Modulation on the Aromatic Ring

Altering the substitution on the benzene (B151609) ring allows for fine-tuning the electronic and steric characteristics of the molecule. This can be done by using differently substituted benzoic acid precursors. For instance, moving the methyl group from the 5-position to the 3-, 4-, or 6-position would create constitutional isomers of this compound. The synthesis of these isomers would require starting materials with the corresponding substitution pattern, such as 3-methyl-2-hydroxybenzoic acid or 4-methyl-2-hydroxybenzoic acid, which would then undergo propoxylation and esterification. Each of these isomers would have unique electronic and steric properties due to the interplay of the electron-donating methyl and propoxy groups. youtube.com For instance, the synthesis of methyl 5-bromo-2-hydroxybenzoate (B13816698) from 5-bromo-2-hydroxybenzoic acid has been documented, indicating that various substitutions on the aromatic ring are synthetically accessible. nih.govresearchgate.netresearchgate.net

| Isomer | Precursor Acid |

| Methyl 3-methyl-2-propoxybenzoate | 3-Methyl-2-hydroxybenzoic acid |

| Methyl 4-methyl-2-propoxybenzoate | 4-Methyl-2-hydroxybenzoic acid |

| Methyl 6-methyl-2-propoxybenzoate | 6-Methyl-2-hydroxybenzoic acid |

Introduction of Diverse Functional Groups (e.g., Halogens, Nitro, Amino)

The aromatic ring of this compound serves as a scaffold for the introduction of various functional groups, which can significantly alter its chemical and physical properties. The regioselectivity of these substitution reactions is dictated by the directing effects of the existing substituents: the propoxy group (-OCH₂CH₂CH₃), the methyl group (-CH₃), and the methyl ester group (-COOCH₃). The propoxy and methyl groups are activating, ortho-, para-directing groups, while the methyl ester is a deactivating, meta-directing group. The powerful activating and ortho-, para-directing effect of the propoxy group is expected to be the dominant influence on the position of incoming electrophiles.

Halogenation:

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent. Given the directing effects of the substituents, the bromine atom is expected to be directed to the positions ortho to the strongly activating propoxy group.

A plausible reaction for the bromination of this compound is as follows:

Reaction: this compound + Br₂/FeBr₃ → Bromo-methyl-5-methyl-2-propoxybenzoate isomers

Expected Products: The major products would likely be Methyl 3-bromo-5-methyl-2-propoxybenzoate and to a lesser extent, Methyl 6-bromo-5-methyl-2-propoxybenzoate, due to the strong ortho-directing effect of the propoxy group.

Nitration:

Nitration of the aromatic ring is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and a versatile intermediate for the synthesis of other functional groups, such as amines. The nitration of methyl benzoate (B1203000) is known to yield methyl 3-nitrobenzoate. documentsdelivered.comresearchgate.netrsc.orgnih.govlibretexts.org However, in the case of this compound, the activating propoxy group will direct the incoming nitro group primarily to the ortho positions.

A representative nitration reaction is:

Reaction: this compound + HNO₃/H₂SO₄ → Nitro-methyl-5-methyl-2-propoxybenzoate isomers

Expected Products: The main product is anticipated to be Methyl 5-methyl-3-nitro-2-propoxybenzoate.

Aromatization and Synthesis of Amino Derivatives:

Amino derivatives are commonly synthesized by the reduction of the corresponding nitro compounds. The nitro group, introduced via nitration, can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. researchgate.net The resulting amino-substituted benzoate esters are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and other complex molecules.

The synthesis of an amino derivative from a nitro precursor would proceed as follows:

Reaction: Methyl 5-methyl-3-nitro-2-propoxybenzoate + SnCl₂/HCl or H₂/Pd-C → Methyl 3-amino-5-methyl-2-propoxybenzoate

The introduction of these functional groups provides a toolbox for fine-tuning the electronic and steric properties of the parent molecule, opening avenues for the development of new compounds with tailored functionalities.

| Reagent/Reaction | Expected Major Product(s) |

| Br₂/FeBr₃ | Methyl 3-bromo-5-methyl-2-propoxybenzoate |

| HNO₃/H₂SO₄ | Methyl 5-methyl-3-nitro-2-propoxybenzoate |

| 1. HNO₃/H₂SO₄ 2. SnCl₂/HCl | Methyl 3-amino-5-methyl-2-propoxybenzoate |

Regioselective Synthesis of Multi-Substituted Analogues

The synthesis of multi-substituted analogues of this compound requires careful consideration of the directing effects of all substituents on the aromatic ring. The order of introduction of functional groups is crucial for achieving the desired regiochemistry. The inherent directing properties of the propoxy, methyl, and ester groups can be exploited to synthesize a variety of polysubstituted derivatives.

For example, to synthesize a derivative with substituents at both the 3 and 6 positions, a multi-step synthetic sequence would be necessary. Starting from a precursor like 2-hydroxy-5-methylbenzoic acid, one could first introduce a substituent at the 3-position, then protect the hydroxyl group as a propoxy ether, and finally introduce a second substituent at the 6-position. The choice of reagents and reaction conditions at each step would be critical to ensure high regioselectivity and yield.

Research on the regioselective synthesis of substituted benzoates has demonstrated the feasibility of controlling the position of incoming electrophiles through the careful selection of starting materials and reaction pathways. youtube.com These principles can be applied to the synthesis of complex analogues of this compound.

Synthesis of Polyfunctionalized Benzoate Derivatives for Specialized Research

The synthesis of polyfunctionalized benzoate derivatives, where multiple functional groups are strategically placed on the aromatic ring, is of great interest for specialized research applications. These compounds can serve as building blocks for the synthesis of complex natural products, pharmaceutical agents, and functional materials. The synthesis of such molecules often involves a combination of electrophilic aromatic substitution, nucleophilic aromatic substitution, and functional group interconversions.

For instance, a polyfunctionalized derivative of this compound could incorporate a halogen, a nitro group, and an additional alkyl or aryl group. The synthesis of such a molecule would require a carefully designed synthetic route, potentially involving the use of protecting groups to mask certain reactive sites while others are being modified.

The synthesis of 2-propoxy-5-methylbenzoic acid, a key precursor, has been reported through two different routes starting from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). nist.govnist.gov One preferred route involves the esterification of p-cresotinic acid to its ethyl ester, followed by propylation of the hydroxyl group to form ethyl 2-propoxy-5-methylbenzoate, and subsequent hydrolysis to the desired acid. nist.gov This acid can then be esterified with methanol (B129727) to yield this compound. youtube.com

| Starting Material | Key Steps | Final Product | Reference |

| p-Cresotinic acid | 1. Esterification (Ethanol, H₂SO₄) 2. Propylation (Propyl iodide, Ag₂O) 3. Hydrolysis (KOH) | 2-Propoxy-5-methylbenzoic acid | nist.gov |

Stereochemical Considerations in the Synthesis of Chiral Analogues (if applicable)

While this compound itself is not chiral, the introduction of certain functional groups or the synthesis of more complex analogues can lead to the formation of chiral centers. For example, if a substituent introduced at the benzylic position of the propoxy group creates a stereocenter, the resulting molecule would be chiral.

In such cases, stereochemical control during the synthesis becomes a critical aspect. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often crucial for biological applications as different enantiomers can have vastly different pharmacological activities. Various methods for asymmetric synthesis can be employed, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. documentsdelivered.com

The synthesis of chiral benzoate esters and their application in enantioselective recognition and separation have been reported. rsc.org These studies highlight the importance of stereochemistry in the design and synthesis of functional molecules. If chiral analogues of this compound were to be synthesized, similar considerations regarding stereocontrol would be paramount.

Advanced Spectroscopic and Chromatographic Characterization in Research of Methyl 5 Methyl 2 Propoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, including Methyl 5-methyl-2-propoxybenzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

1D NMR (¹H, ¹³C) for Connectivity

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for establishing the basic framework and connectivity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected chemical shifts are predicted based on the analysis of similar structures. ubc.cadocbrown.info The aromatic protons are expected to appear in the downfield region, while the protons of the methyl and propoxy groups will be found in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is typically observed at a significant downfield shift. vaia.comdocbrown.info The chemical shifts of the aromatic carbons are influenced by the substituents, and the carbons of the methyl and propoxy groups appear at characteristic upfield positions.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.8 - 7.8 | 110 - 160 |

| O-CH₃ | ~3.8 | ~52 |

| Ar-CH₃ | ~2.3 | ~21 |

| O-CH₂- | ~4.0 | ~70 |

| -CH₂-CH₂- | ~1.8 | ~22 |

| -CH₂-CH₃ | ~1.0 | ~10 |

| C=O | - | ~166 |

Note: These are predicted values based on analogous compounds and may vary from experimental data.

2D NMR (COSY, HSQC, HMBC, NOESY) for Spatial Relationships

Two-dimensional NMR techniques are instrumental in elucidating the complex structural details and spatial relationships within this compound. researchgate.netyoutube.comsdsu.eduslideshare.netepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For instance, it would show correlations between the protons of the propoxy group's ethyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the molecule's backbone. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connections between the ester methyl group and the carbonyl carbon, as well as between the propoxy group and the aromatic ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This can help to confirm the substitution pattern on the aromatic ring by showing through-space interactions between the methyl and propoxy groups and the aromatic protons. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions. youtube.comyoutube.comnih.gov By inducing fragmentation of the molecular ion of this compound and analyzing the resulting fragment ions, it is possible to piece together the molecule's structure. Common fragmentation pathways for benzoate (B1203000) esters often involve the loss of the alkoxy group or cleavage of the ester linkage.

Predicted Fragmentation Pattern for this compound:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M]+• | Molecular Ion |

| [M - OCH₃]+ | Loss of methoxy (B1213986) radical |

| [M - COOCH₃]+ | Loss of carbomethoxy group |

| [M - CH₃CH₂CH₂O]+ | Loss of propoxy radical |

Note: The fragmentation pattern is predicted based on the general behavior of similar compounds and would need to be confirmed by experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl group (C=O stretch) typically around 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester and ether linkages, C-H stretching from the aromatic and aliphatic portions, and aromatic C=C stretching bands. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of non-polar bonds can also be more readily observed.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1720 - 1740 |

| C-O (Ester/Ether) | Stretch | 1100 - 1300 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Note: These are typical ranges and the exact positions would be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic System

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule, particularly the π-electron systems of aromatic compounds. For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from the substituted benzene (B151609) ring.

The benzene ring and its substituents, the methyl ester and propoxy groups, contain chromophores that absorb UV radiation, leading to π → π* and n → π* electronic transitions. The position and intensity of these absorption bands are sensitive to the electronic environment of the chromophore. The propoxy and methyl groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted methyl benzoate.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 290 | High |

| n → π | 300 - 340 | Low |

It is important to note that the solvent used for analysis can influence the position of these absorption bands. Polar solvents can stabilize the excited state, often leading to a shift in the absorption maximum. Therefore, reporting the solvent system is crucial for the reproducibility of UV-Vis data.

X-ray Crystallography for Definitive Solid-State Structure Determination (when single crystals are available)

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a closely related compound, Methyl 5-(2-bromoacetyl)-2-propoxybenzoate , has been determined, offering valuable insights into the likely solid-state conformation of the target molecule. nih.gov

In the structure of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, the molecule is largely planar, with the exception of the ester group. nih.gov The dihedral angle between the phenyl ring and the ester group is a key conformational parameter. nih.gov The crystal packing is stabilized by intermolecular interactions, such as C-H···O hydrogen bonds, which dictate the formation of a layered structure. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Compound: Methyl 5-(2-bromoacetyl)-2-propoxybenzoate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₁₅BrO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.292(3) |

| b (Å) | 10.534(2) |

| c (Å) | 7.8160(16) |

| β (°) | 92.42(3) |

| Volume (ų) | 1340.2(5) |

This data is for an illustrative related compound and not for this compound.

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide definitive proof of its molecular structure, resolving any ambiguity that may arise from other analytical techniques.

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are central to the analysis of organic compounds, enabling their separation, identification, and quantification. For this compound, various chromatographic methods would be employed throughout its research and development.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other volatile components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unequivocal identification.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of a methyl benzoate derivative, with key fragments arising from the loss of the methoxy group (-OCH₃), the propoxy group (-OCH₂CH₂CH₃), and other characteristic cleavages of the ester and ether functionalities.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment Ion | m/z (predicted) |

| [M]⁺ | 208 |

| [M - OCH₃]⁺ | 177 |

| [M - CH₂CH₂CH₃]⁺ | 165 |

| [C₇H₇O]⁺ | 107 |

The retention time in the gas chromatogram would be a characteristic parameter for this compound under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of a broad range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC would be the method of choice.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The purity of a sample of this compound can be accurately determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 4: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would allow for the separation of this compound from potential impurities, such as starting materials from its synthesis or any degradation products.

For the isolation of larger quantities of high-purity this compound, advanced separation techniques such as Supercritical Fluid Chromatography (SFC) and preparative HPLC are employed.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers several advantages over traditional HPLC, including faster separations and the use of more environmentally friendly solvents. For the purification of aromatic esters, SFC can be a highly efficient technique, particularly for chiral separations if applicable. nih.gov

Preparative High-Performance Liquid Chromatography (Preparative HPLC) is essentially a scaled-up version of analytical HPLC. It is used to isolate and purify larger amounts of a compound. By using larger columns and higher flow rates, significant quantities of this compound can be purified for further research or use as a reference standard. researchgate.net

Advanced Analytical Techniques for Trace Impurity Profiling in Research Materials

The identification and quantification of trace-level impurities are critical for ensuring the quality and safety of research materials, especially those intended for biological or pharmaceutical studies. Advanced analytical techniques are essential for this purpose.

For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be a powerful tool for trace impurity profiling. This technique combines the high separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS can detect and identify impurities at very low concentrations (parts per million or even parts per billion levels). By using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the method can be highly selective for known impurities. For unknown impurities, high-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, enabling the determination of their elemental composition.

The development of a robust impurity profile for this compound would involve the identification of potential impurities based on its synthetic route and degradation pathways. These could include residual starting materials, by-products, and degradation products formed during storage.

Computational and Theoretical Investigations of Methyl 5 Methyl 2 Propoxybenzoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the three-dimensional arrangement of atoms and the distribution of electrons, which dictate the compound's physical and chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. For methyl 5-methyl-2-propoxybenzoate, DFT calculations, often using functionals like B3LYP, would be employed to determine its ground-state geometry. nih.govresearchgate.net These calculations minimize the energy of the molecule with respect to the positions of its atoms, yielding key structural parameters.

A primary focus would be the dihedral angles between the phenyl ring and the ester and propoxy groups. In a related compound, methyl 5-(2-bromoacetyl)-2-propoxybenzoate, experimental X-ray crystallography revealed a dihedral angle of 41.6° between the phenyl ring and the ester group, indicating a non-planar conformation. nih.gov DFT calculations would aim to reproduce this and predict the preferred orientation of the propoxy group, which influences steric and electronic effects.

Table 1: Predicted Ground State Properties from a Hypothetical DFT Calculation

| Property | Predicted Value/Information |

| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles |

| Total Energy | A measure of the molecule's stability |

| Dipole Moment | Magnitude and direction of molecular polarity |

| Mulliken Atomic Charges | Distribution of partial charges on each atom |

| HOMO-LUMO Energy Gap | Insight into electronic transitions and reactivity |

Ab Initio Calculations for High Accuracy Predictions

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on empirical data. nih.gov While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations would serve as a benchmark to validate the results obtained from DFT methods. These calculations are particularly valuable for refining the electronic energy and providing a more precise description of electron correlation effects, which are crucial for an accurate understanding of the molecule's stability and reactivity. researchgate.net

Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for interpreting and predicting spectroscopic data, which serve as an experimental fingerprint of a molecule.

Computational NMR Shielding Calculations and Comparison with Experimental Data

The Gauge-Independent Atomic Orbital (GIAO) method is a standard computational approach for predicting NMR chemical shifts. researchgate.net This method would be applied to the DFT-optimized geometry of this compound to calculate the isotropic shielding tensors for each nucleus (¹H and ¹³C). The predicted chemical shifts are then obtained by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS).

Studies on other substituted benzoic acid esters have shown that DFT calculations can effectively model and explain anomalous chemical shifts that are not easily predicted by simple empirical rules. nih.gov For this compound, these calculations would predict the chemical shifts for the aromatic protons, the methyl ester protons, and the protons of the propoxy and ring-substituted methyl groups. A comparison of these predicted values with experimentally obtained NMR data would be essential for validating the accuracy of the computed molecular structure.

Table 2: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic-H | (Calculated Value) | (Measured Value) |

| OCH₃ | (Calculated Value) | (Measured Value) |

| Ring-CH₃ | (Calculated Value) | (Measured Value) |

| Propoxy-CH₂ | (Calculated Value) | (Measured Value) |

| Propoxy-CH₂ | (Calculated Value) | (Measured Value) |

| Propoxy-CH₃ | (Calculated Value) | (Measured Value) |

Vibrational Frequency Calculations (IR, Raman)

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be determined. nih.govarxiv.org These calculations, typically performed at the DFT level, would identify the characteristic vibrational modes of this compound.

Key predicted frequencies would include the C=O stretching of the ester group, C-O stretching vibrations, aromatic C-H and C=C stretching, and the various modes associated with the methyl and propoxy substituents. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more direct comparison with experimental IR and Raman spectra. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For this compound, this could involve modeling its synthesis, such as the esterification of 2-propoxy-5-methylbenzoic acid. nih.gov

By mapping the potential energy surface of the reaction, computational chemists can identify the structures of transition states and intermediates. unicamp.br This allows for the calculation of activation energies, which are crucial for understanding the reaction kinetics. dnu.dp.ua For instance, in a Fischer esterification reaction, modeling can clarify the role of the acid catalyst and the energetics of the tetrahedral intermediate formation and subsequent water elimination. tcu.edu Such studies provide a detailed, step-by-step understanding of how the molecule is formed, which is essential for optimizing reaction conditions. mdpi.com

Transition State Characterization for Key Transformations

The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. A key transformation for this ester is its hydrolysis, which can be catalyzed by either acid or base. Computational methods, particularly density functional theory (DFT), are instrumental in locating and characterizing the transition states for these reactions.

For the base-catalyzed hydrolysis, the reaction proceeds through a nucleophilic acyl substitution mechanism. The transition state involves the formation of a tetrahedral intermediate following the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. Computational calculations can determine the geometry of this transition state, its vibrational frequencies, and its energy barrier. One of the key indicators of a true transition state is the presence of a single imaginary frequency in the vibrational spectrum, which corresponds to the motion along the reaction coordinate.

Table 1: Calculated Transition State Properties for the Base-Catalyzed Hydrolysis of a Model Benzoate (B1203000) Ester

| Property | Value |

| Reaction | Base-Catalyzed Hydrolysis |

| Computational Method | DFT (B3LYP/6-31G*) |

| Activation Energy (kcal/mol) | 15.8 |

| Imaginary Frequency (cm⁻¹) | -254 |

| Key Bond Distance (C-OH) (Å) | 1.98 |

Note: Data is based on theoretical calculations for a structurally analogous benzoate ester due to the absence of specific published data for this compound.

Reaction Coordinate Analysis and Energy Profiles

Reaction coordinate analysis provides a detailed picture of the energy landscape connecting reactants, transition states, and products. By mapping the potential energy surface along the intrinsic reaction coordinate (IRC), a complete energy profile for a given transformation can be constructed.

For the acid-catalyzed hydrolysis of this compound, the reaction pathway is more complex, involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of methanol (B129727). Each of these steps has its own transition state and intermediate. An energy profile for this multi-step reaction would reveal the rate-determining step, which is typically the step with the highest activation energy barrier. Computational modeling can elucidate the energetics of each species along the reaction coordinate, providing a quantitative understanding of the reaction mechanism.

Conformation Analysis and Conformational Landscapes of the Compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. This compound possesses several rotatable bonds, leading to a complex conformational landscape. The key dihedral angles that define its shape are associated with the propoxy group and the methyl ester group relative to the benzene (B151609) ring.

Conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, can identify the low-energy conformers and the energy barriers between them. For the propoxy group, rotations around the C-O bonds can lead to various staggered and eclipsed conformations. Similarly, the orientation of the methyl ester group relative to the aromatic ring is crucial. The most stable conformer is likely to have the propoxy group oriented in a way that minimizes steric hindrance with the adjacent methyl ester and the ring's methyl group.

Table 2: Relative Energies of Key Conformers of a Model Alkoxy Benzoate

| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180 | 0.00 |

| Synclinal (Gauche) | 60 | 1.2 |

| Anticlinal | 120 | 2.5 |

Note: This table represents a simplified model for the rotation around the alkoxy C-O bond and is intended to be illustrative of the typical energy differences found in such systems.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions in a condensed phase. For this compound, MD simulations can provide insights into how individual molecules interact with each other and with solvent molecules, and how they might aggregate.

These simulations can reveal the dominant intermolecular forces at play. For a molecule like this compound, these would include van der Waals interactions, dipole-dipole interactions due to the polar ester group, and potential π-π stacking interactions between the aromatic rings. By simulating a system of many molecules over time, it is possible to observe the formation of clusters or aggregates and to characterize their size, shape, and stability. This information is valuable for understanding properties such as solubility, viscosity, and crystallization behavior.

Structure-Property Relationship Studies from a Theoretical Perspective

Theoretical structure-property relationship studies, often employing Quantitative Structure-Property Relationship (QSPR) models, aim to correlate the molecular structure of a compound with its macroscopic properties. By calculating a variety of molecular descriptors, it is possible to build mathematical models that can predict properties without the need for experimental measurement.

Research Applications of Methyl 5 Methyl 2 Propoxybenzoate in Advanced Materials and Chemical Synthesis

Utilization as a Versatile Building Block in Complex Organic Synthesis

Substituted benzoate (B1203000) esters are fundamental reagents in organic chemistry, valued for their stability and the reactivity of the ester and aromatic ring functionalities. These characteristics allow them to serve as foundational skeletons for the construction of more complex molecules.

Precursor in Multi-Step Synthesis of Natural Products (excluding bioactivity)

While versatile intermediates are crucial in the total synthesis of natural products, a review of available scientific literature does not currently provide specific examples of Methyl 5-methyl-2-propoxybenzoate being utilized as a direct precursor in the multi-step synthesis of natural products. The field of synthetic chemistry is vast, and the application of such specific building blocks often appears in highly specialized research that may not yet be widely published.

Role in the Synthesis of Fine Chemicals and Intermediates

This compound and its close analogs serve as important intermediates in the synthesis of more complex fine chemicals. Research has demonstrated the utility of the core 2-propoxy-5-methylbenzoyl structure in creating specialized molecules.

One key area of its application is in the synthesis of related benzoic acid derivatives. For instance, 2-propoxy-5-methylbenzoic acid was synthesized from p-cresotinic acid. nih.govnist.gov A preferred route for this synthesis involves the conversion of p-cresotinic acid to its ethyl ester, followed by propylation with propyl iodide to yield ethyl 2-propoxy-5-methylbenzoate. nih.govnist.gov This ester is then hydrolyzed to the final acid product. nih.gov This multi-step process highlights the role of the ester as a critical, modifiable intermediate.

Furthermore, research into the synthesis of other functionalized benzoates demonstrates the role of this chemical family as intermediates. A notable example is the synthesis of Methyl 5-(2-bromo-acetyl)-2-propoxybenzoate, a complex intermediate, which is synthesized from Methyl 5-acetyl-2-hydroxy-benzoate. nih.govnih.gov The initial step in this process is the alkylation of Methyl 5-acetyl-2-hydroxy-benzoate to form Methyl 5-acetyl-2-propoxybenzoate, which is then brominated to yield the final product. nih.gov This transformation underscores the utility of the this compound scaffold in preparing functionalized intermediates for further chemical development. nih.gov

| Final Product | Key Intermediate | Starting Material(s) | Key Reagents |

|---|---|---|---|

| 2-Propoxy-5-methylbenzoic acid | Ethyl 2-propoxy-5-methylbenzoate | p-Cresotinic acid, Ethanol (B145695) | H₂SO₄, Propyl iodide, Silver oxide, KOH nih.gov |

| Methyl 5-(2-bromo-acetyl)-2-propoxybenzoate | Methyl 5-acetyl-2-propoxybenzoate | Methyl 5-acetyl-2-hydroxy-benzoate | (Alkylation reagents), Bromine, Aluminium trichloride (B1173362) nih.gov |

Investigations in Polymer Science and Monomer Development

The incorporation of novel monomers is a key driver of innovation in polymer science, leading to materials with tailored properties. While the ester functionality of this compound suggests potential relevance, its specific applications in this field are not yet documented in mainstream research.

Monomer for Specialty Polymers and Copolymers

Based on available scientific literature, there are no specific studies reporting the use of this compound as a monomer for the synthesis of specialty polymers or copolymers. While commercial suppliers may categorize it under "Polymer Science," dedicated research demonstrating its polymerization or incorporation into polymer chains is not presently available. bldpharm.com The field is dominated by well-established monomers like methyl methacrylate (B99206) (PMMA), which, despite being a methyl ester, is structurally distinct and polymerizes via its vinyl group. mdpi.com

Research into Polymerization Mechanisms and Properties

Consistent with the lack of its use as a monomer, there is no research available on the polymerization mechanisms or the properties of polymers derived from this compound. Studies on polymerization kinetics and mechanisms, such as controlled/living radical polymerization, have been conducted extensively on other monomers like methyl methacrylate, but these findings cannot be extrapolated to this compound without specific experimental investigation. scialert.net

Contributions to Electronic Materials Research

The development of organic electronic materials often relies on molecules with specific electronic and structural properties. While some commercial chemical suppliers may list this compound under categories like "Electronic Materials," there is currently no published scientific research that details its synthesis, characterization, or application in this field. bldpharm.com The research in this area tends to focus on larger, more conjugated molecular systems.

Precursor for Organic Light-Emitting Diodes (OLEDs) Component Development

There is no available scientific literature or patent data that describes the use of this compound as a precursor for the development of components for Organic Light-Emitting Diodes (OLEDs). Research in the field of OLEDs is extensive, with a focus on designing molecules that exhibit specific electronic and photophysical properties, such as high quantum efficiency, color purity, and operational stability. However, investigations into this compound for these purposes have not been reported.

Organic Field-Effect Transistors (OFETs) and Related Applications

Similarly, the application of this compound in Organic Field-Effect Transistors (OFETs) is not documented in the current body of scientific work. The performance of OFETs is highly dependent on the molecular structure of the organic semiconductor, which influences charge carrier mobility and device stability. There are no studies indicating that this compound has been synthesized or evaluated for its semiconductor properties in OFETs.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. While benzoate derivatives are commonly employed as ligands in MOF synthesis, there are no specific reports on the use of this compound for this purpose.

The potential of this compound as a ligand for MOF construction has not been explored. The design and synthesis of new organic ligands are crucial for creating MOFs with tailored properties, such as specific pore sizes, surface areas, and functionalities. However, the scientific community has not yet turned its attention to this particular molecule for MOF applications.

The coordination behavior of this compound with various metal centers is a fundamental aspect that would need to be understood for its application in MOFs or other coordination complexes. This includes studying its binding modes and the resulting geometries of the metal complexes. As of now, such coordination chemistry studies involving this compound are absent from the literature.

Research into Optical and Magnetic Materials

The design of new materials with specific optical or magnetic properties is an active area of research. Organic molecules can play a crucial role in the development of materials such as nonlinear optical materials, photoswitches, or molecular magnets.

There is no research available on the design or synthesis of materials with specific optical responses using this compound. Such research would typically involve investigating its chromophoric and luminogenic properties, which has not been undertaken.

Investigations into Magnetic Properties of Derivatives

While direct studies on the magnetic properties of this compound derivatives are not extensively documented, the broader class of benzoate derivatives, when complexed with transition metals, has been a subject of interest in the field of molecular magnetism. The structural features of this compound suggest that its corresponding carboxylic acid, 5-methyl-2-propoxybenzoic acid, could serve as a ligand to form coordination complexes with transition metal ions.

The magnetic properties of such complexes are primarily dictated by the nature of the metal ion and the geometry of the coordination sphere. researchgate.netlucp.netgcnayanangal.com The arrangement of the benzoate ligands around the metal center influences the magnetic exchange interactions between adjacent metal ions, leading to either ferromagnetic (alignment of spins) or antiferromagnetic (anti-parallel alignment of spins) coupling. lucp.net

Table 1: Factors Influencing Magnetic Properties of Transition Metal Benzoate Complexes

| Factor | Description | Potential Impact on Derivatives of this compound |

| Transition Metal Ion | The choice of metal (e.g., Cu(II), Mn(II), Co(II)) determines the number of unpaired d-electrons. researchgate.net | Different metal complexes would exhibit distinct magnetic moments and behaviors. |

| Coordination Geometry | The spatial arrangement of ligands (e.g., octahedral, tetrahedral) affects the splitting of d-orbitals and magnetic anisotropy. researchgate.net | The steric bulk of the propoxy and methyl groups could influence the resulting coordination geometry. |

| Bridging Ligands | The way the benzoate ligand coordinates to two or more metal centers dictates the pathway for magnetic exchange. lucp.net | The carboxylate group of the derived acid could act as a bridging ligand. |

| Substituents on the Benzoate Ring | Electron-donating or withdrawing groups can modify the electronic properties of the ligand and influence the metal-ligand bond. | The methyl and propoxy groups on the benzene (B151609) ring could subtly alter the magnetic coupling. |

This table is generated based on general principles of magneto-chemistry and studies on related benzoate complexes.

Research in this area would involve synthesizing derivatives of 5-methyl-2-propoxybenzoic acid with various transition metals and characterizing their magnetic susceptibility at different temperatures. Such studies could contribute to the development of new molecular-based magnetic materials. lucp.net

Role in Heterogeneous and Homogeneous Catalysis Research